Hemoglobin F Fukuyama is an abnormal variant of fetal hemoglobin, characterized by a specific mutation in the beta-globin gene. This variant is notable for its unique substitution at position β77 (EF1), where histidine is replaced by tyrosine due to a missense mutation (HBB:c.232C>T). Initially identified in Japan, hemoglobin F Fukuyama has since been documented in various populations, including the United States, Indonesia, Sweden, and most recently in China, indicating its broader prevalence across different ethnic groups .
Hemoglobin F Fukuyama is classified under abnormal hemoglobins due to its deviation from the normal structure of fetal hemoglobin. It falls within the category of hemoglobinopathies, which are disorders caused by genetic mutations affecting hemoglobin structure or function. The clinical phenotype associated with hemoglobin F Fukuyama typically includes microcytic hypochromic anemia, although carriers often exhibit no significant hematological abnormalities .
The synthesis of hemoglobin F Fukuyama primarily involves molecular genetic techniques rather than traditional chemical synthesis. The identification of this variant is performed through:
The synthesis process does not involve conventional chemical reactions but rather focuses on the biological expression of the mutated gene within erythroid cells.
Hemoglobin F Fukuyama serves as an important subject in hematological research, particularly in studies focused on:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4